
7,8-Dihydroquinolin-7-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dihydroquinolin-7-ol is a heterocyclic compound that belongs to the quinoline family. It is characterized by a quinoline core structure with a hydroxyl group at the 7th position and a dihydro moiety at the 7th and 8th positions. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dihydroquinolin-7-ol can be achieved through several methods. One common approach involves the reaction of a Baylis-Hillman adduct with 1,3-cyclohexanedione in the presence of a base catalyst. The reaction is typically carried out in an organic solvent or under solvent-free conditions at temperatures ranging from 0 to 100 degrees Celsius. Ammonium acetate or aqueous ammonia is then added to the reaction mixture, and the reaction is allowed to proceed for an additional 0.5 to 6 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated systems to ensure consistent product quality and yield. The use of environmentally friendly solvents and catalysts is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
7,8-Dihydroquinolin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound to its fully saturated analogs.
Substitution: Substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenation, nitration, and sulfonation reactions are typically carried out using reagents like halogens, nitric acid, and sulfuric acid, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-7,8-dione, while reduction can produce 7,8-dihydroquinoline. Substitution reactions can result in various substituted quinoline derivatives.
Scientific Research Applications
7,8-Dihydroquinolin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 7,8-Dihydroquinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Similar in structure but with a hydroxyl group at the 4th position.
8-Hydroxyquinoline: Contains a hydroxyl group at the 8th position and is known for its antimicrobial properties.
2-Hydroxyquinoline: Features a hydroxyl group at the 2nd position and is used in various chemical syntheses.
Uniqueness
7,8-Dihydroquinolin-7-ol is unique due to its specific substitution pattern and the presence of a dihydro moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other quinoline derivatives.
Properties
IUPAC Name |
7,8-dihydroquinolin-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-8-4-3-7-2-1-5-10-9(7)6-8/h1-5,8,11H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQOBMRBOPVVFSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC2=C1N=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
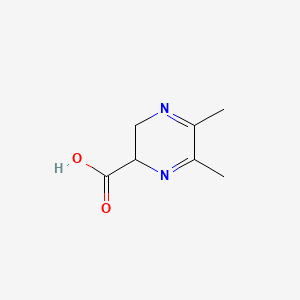
![Acetamide, N-[3-(decyloxy)propyl]-2-hydroxy-](/img/structure/B575300.png)
![Thionitrous acid (HNOS), S-[2-(dimethylamino)ethyl] ester (9CI)](/img/new.no-structure.jpg)
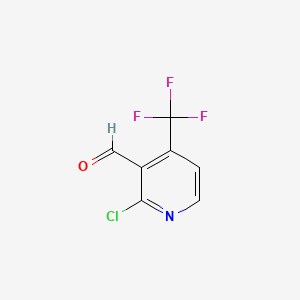
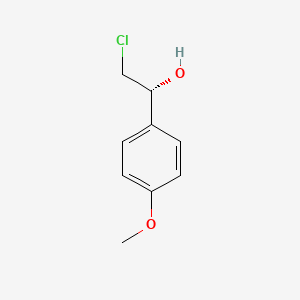
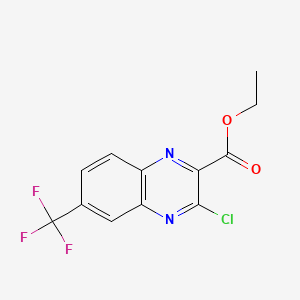
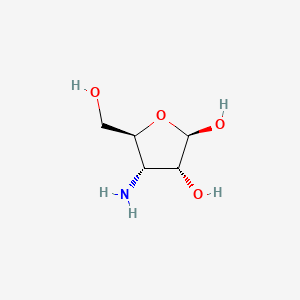
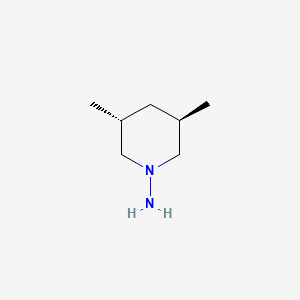
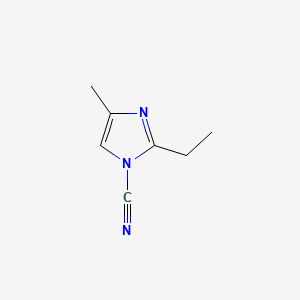
![4-[(S)-Cyano(hydroxy)methyl]phenyl acetate](/img/structure/B575312.png)
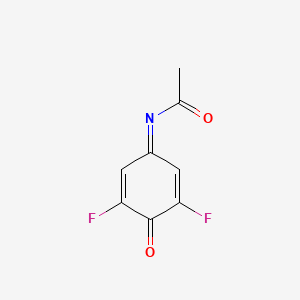
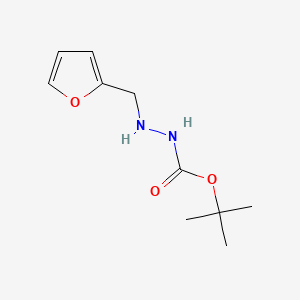
![[1,1-Biphenyl]-4-carboxylic acid,2,6-dihydroxy-](/img/structure/B575320.png)
